Cas no 18465-11-7 (4-Methylbenzenecarboximidamide)
4-Methylbenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide,4-methyl-
- 4-Methyl-benzamidine
- 4-Methylbenzenecarboximidamide
- 4-methylbenzimidamide
- 4-methylbenzenecarboximidamide hydrochloride (1:1)
- 4-Toluamidine
- p-Toluamidine
- DTXSID00171603
- 4-methylbenzene-1-carboximidamide
- 18465-11-7
- CHEMBL1650243
- KM8AA4B4L2
- MFCD06761742
- 4-Methylbenzenecarboximidamide #
- Benzenecarboximidamide, 4-methyl-
- 4-methylbenzamidine
- AKOS000179512
- SB34608
- EN300-1707252
- FT-0760741
- SCHEMBL524027
- (R)-(-)-GLYCIDYLPHTHALIMIDE
- DA-17008
- DB-263189
-
- MDL: MFCD06761742
- Inchi: 1S/C8H10N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H3,9,10)
- InChI Key: UBYXITFNZVIVDW-UHFFFAOYSA-N
- SMILES: NC(C1C=CC(C)=CC=1)=N
Computed Properties
- Exact Mass: 134.0845
- Monoisotopic Mass: 134.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.9A^2
Experimental Properties
- Density: 1.07
- Boiling Point: 225°C at 760 mmHg
- Flash Point: 89.9°C
- Refractive Index: 1.559
- PSA: 49.87
4-Methylbenzenecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143115-10g |
4-Methylbenzimidamide |
18465-11-7 | 95% | 10g |
$400.00 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0030-1g |
4-Methyl-benzamidine |
18465-11-7 | 98% | 1g |
212.01CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0030-5g |
4-Methyl-benzamidine |
18465-11-7 | 98% | 5g |
525.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0030-25g |
4-Methyl-benzamidine |
18465-11-7 | 98% | 25g |
1950.5CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0030-100g |
4-Methyl-benzamidine |
18465-11-7 | 98% | 100g |
5071.29CNY | 2021-05-07 | |
| Ambeed | A255055-100g |
4-Methylbenzimidamide |
18465-11-7 | 95+% | 100g |
$701.0 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1129285-1g |
4-Methyl-benzamidine |
18465-11-7 | 95% | 1g |
$75 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129285-5g |
4-Methyl-benzamidine |
18465-11-7 | 95% | 5g |
$115 | 2024-07-28 | |
| Crysdot LLC | CD12102542-25g |
4-Methylbenzimidamide |
18465-11-7 | 95+% | 25g |
$535 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1129285-5g |
4-Methyl-benzamidine |
18465-11-7 | 95% | 5g |
$115 | 2025-02-26 |
4-Methylbenzenecarboximidamide Suppliers
4-Methylbenzenecarboximidamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-Methylbenzenecarboximidamide
Introduction to 4-Methylbenzenecarboximidamide (CAS No. 18465-11-7)
4-Methylbenzenecarboximidamide, identified by its Chemical Abstracts Service (CAS) number 18465-11-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzene ring substituted with a methyl group and an imidamide functional group, exhibits unique chemical properties that make it a valuable intermediate in the development of various medicinal agents and agrochemicals.
The structural framework of 4-Methylbenzenecarboximidamide consists of a benzene core, which is a common motif in many biologically active molecules, combined with an imidamide moiety. The imidamide group introduces polar characteristics to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This combination of structural features positions 4-Methylbenzenecarboximidamide as a versatile building block for drug discovery efforts.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting enzyme-catalyzed reactions. The imidamide functionality in 4-Methylbenzenecarboximidamide is particularly relevant in this context, as imidamides have been shown to serve as effective scaffolds for inhibiting various proteases and kinases. For instance, studies have demonstrated the potential of imidamide derivatives in modulating the activity of Janus kinases (JAKs), which play a crucial role in inflammatory pathways and autoimmune diseases.
One of the most compelling aspects of 4-Methylbenzenecarboximidamide is its role in the synthesis of novel therapeutic agents. Researchers have leveraged its structural flexibility to design molecules with enhanced binding affinity and selectivity for specific biological targets. For example, modifications to the benzene ring or the imidamide group can fine-tune the pharmacokinetic properties of derived compounds, improving their efficacy and reducing side effects. This adaptability has made 4-Methylbenzenecarboximidamide a preferred starting material for medicinal chemists seeking to develop next-generation drugs.
The agrochemical sector has also recognized the potential of 4-Methylbenzenecarboximidamide as a precursor for developing novel pesticides and herbicides. The compound’s ability to undergo further functionalization allows for the creation of molecules that can interact with biological pathways in plants, offering new solutions for crop protection. Recent studies have highlighted its utility in synthesizing compounds that exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation.
From a synthetic chemistry perspective, 4-Methylbenzenecarboximidamide serves as an excellent intermediate for constructing more complex molecules. Its reactivity allows for diverse transformations, including nucleophilic substitutions, condensations, and cyclizations, which are essential steps in organic synthesis. The availability of synthetic routes to 4-Methylbenzenecarboximidamide has enabled researchers to explore new chemical spaces and discover innovative molecular architectures with potential therapeutic applications.
The biocatalytic potential of 4-Methylbenzenecarboximidamide has not been extensively explored but represents an exciting area for future research. Enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases can be employed to introduce oxygenated functional groups into the molecule, further diversifying its chemical landscape. Such biocatalytic approaches could provide sustainable routes to derivatives of 4-Methylbenzenecarboximidamide, aligning with green chemistry principles.
In conclusion, 4-Methylbenzenecarboximidamide (CAS No. 18465-11-7) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for drug discovery and molecular construction. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow even further.
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